molecular formula C8H7BrFNO3 B577401 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene CAS No. 1365272-21-4

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

Cat. No. B577401
M. Wt: 264.05
InChI Key: NLZIUJOZYZKDDV-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C8H7BrFNO3 . It is a solid substance .


Synthesis Analysis

The synthesis of compounds similar to 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene often involves electrophilic substitution reactions . For instance, 1-Bromo-2-nitrobenzene can undergo a palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is characterized by the presence of a bromine (Br), an ethoxy (C2H5O), a fluorine (F), and a nitro (NO2) group attached to a benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene are likely to be similar to those of other nitro compounds. Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is a solid substance . The nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .

Scientific Research Applications

  • Molecular Ordering and Statistical Analysis : A study focused on the molecular ordering of smectogenic compounds, demonstrating the use of quantum mechanics and computer simulation to evaluate interactions and configurations at phase transition temperatures. This approach could be applicable to understanding the behavior of similar nitrobenzene derivatives in various phases and their potential applications in materials science (Ojha & Pisipati, 2003).

  • Electron Transfer in Polymer Solar Cells : Research introducing a nitrobenzene derivative to the active layer of polymer solar cells (PSCs) demonstrated significant improvements in device performance. The study highlighted the role of charge transfer complexes in enhancing electron transfer processes, which is crucial for the efficiency of PSCs (Fu et al., 2015).

  • Nucleophilic Substitution Reactions : Investigations into the reactivity of halogeno- and alkoxy-derivatives of nitropyridines towards ammonia revealed how solvent polarity affects substitution processes. This research provides insights into synthetic pathways for creating derivatives with potential applications in chemical synthesis and pharmaceuticals (Hertog & Jouwersma, 1953).

  • Vibrational Spectroscopy of Substituted Benzenes : A study on the vibrational spectroscopy of trisubstituted benzenes, including halogenated nitrobenzene derivatives, contributes to our understanding of molecular vibrations and could inform the design of materials with specific optical or electronic properties (Reddy & Rao, 1994).

  • Phase-Transfer Catalysis in Organic Synthesis : Research on the ethoxylation of chloronitrobenzene under ultrasound irradiation conditions, using phase-transfer catalysts, illustrates the efficiency of this method in nucleophilic substitution reactions. Such methodologies are essential for developing more efficient and environmentally friendly chemical syntheses (Wang & Rajendran, 2007).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-2-14-8-6(9)3-5(10)4-7(8)11(12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZIUJOZYZKDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742882
Record name 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene

CAS RN

1365272-21-4
Record name 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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